molecular formula C13H15NO3 B12066975 Hexanoic acid, 6-(2-cyanophenoxy)-

Hexanoic acid, 6-(2-cyanophenoxy)-

Cat. No.: B12066975
M. Wt: 233.26 g/mol
InChI Key: DPYOCWVIULRBQV-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-(2-cyanophenoxy)-, is a substituted hexanoic acid derivative characterized by a 2-cyanophenoxy group attached to the terminal carbon of the hexanoic acid chain. These analogs often exhibit diverse biological activities, such as anti-inflammatory, enzyme inhibitory, or antimalarial properties, depending on their substituents.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

6-(2-cyanophenoxy)hexanoic acid

InChI

InChI=1S/C13H15NO3/c14-10-11-6-3-4-7-12(11)17-9-5-1-2-8-13(15)16/h3-4,6-7H,1-2,5,8-9H2,(H,15,16)

InChI Key

DPYOCWVIULRBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-(2-cyanophenoxy)- typically involves the reaction of hexanoic acid with 2-cyanophenol under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 6-(2-cyanophenoxy)- can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(2-cyanophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanoic acid, 6-(2-cyanophenoxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of hexanoic acid, 6-(2-cyanophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of the 2-cyanophenoxy group allows for specific binding interactions with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (Compound 26)

  • Structure: Features a biphenyl group and a 4-oxohexanoic acid chain.
  • Activity: Demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to Fenbufen.
  • Binding Interactions : Docking studies with CYP1A2 revealed binding energies of −9.8 kcal/mol, π-stacking with Phe125/Phe226, and hydrogen bonding with Ala317 .
  • Key Difference: The biphenyl group provides bulkier aromatic interactions compared to the 2-cyanophenoxy group, which may alter metabolic pathways or target selectivity.

6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH)

  • Structure : Contains a propargyloxyphenyl substituent.
  • Activity : Potent inhibitor of cytochrome P450 (CYP)-mediated arachidonic acid epoxidation (IC₅₀ = 9 µM) with selectivity over ω-hydroxylation. Acts as a mechanism-based irreversible inhibitor of CYP4A isoforms .
  • Key Difference: The propargyl group enables covalent binding to CYP enzymes, unlike the cyanophenoxy group, which may rely on non-covalent interactions.

Esters of 6-(Piperidin-1-yl)hexanoic Acid vs. 6-(Morpholin-4-yl)hexanoic Acid

  • Structure: Terminal tertiary amino groups (piperidine or morpholine).
  • Activity: Esters of 6-(morpholin-4-yl)hexanoic acid (e.g., decyl ester) showed higher enhancing ratios (ER = 15.0) than piperidine analogs (ER = 5.6), attributed to the morpholine’s hydrogen-bond-accepting ether oxygen .

6-[6-Dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl]-hexanoic Acid

  • Structure: Fluorescent benzoisoquinolinone substituent.
  • Application : Used in synthesizing fluorescently labeled oligonucleotides for biomolecular studies .
  • Key Difference: The cyanophenoxy group’s electronic properties (cyano as a strong electron-withdrawing group) contrast with the fluorescent aromatic system, which prioritizes photophysical activity over metabolic interactions.

M(5): 6-[2'-(3'-Methyl)-1',4'-naphthoquinolyl]hexanoic Acid

  • Structure: Naphthoquinolyl substituent.
  • Activity : Uncompetitive inhibitor of Plasmodium falciparum glutathione reductase (antiplasmodial activity). Bioisosteric replacement of its carboxylic acid with tetrazole improved bioavailability .
  • Key Difference: The 2-cyanophenoxy group may offer metabolic stability similar to tetrazole bioisosteres but with distinct electronic effects.

Comparative Data Table

Compound Name Substituent Biological Activity Binding Energy/IC₅₀ Key Interactions Reference
6-(2-Cyanophenoxy)hexanoic acid 2-cyanophenoxy Hypothesized enzyme inhibition N/A Predicted π-stacking/H-bonding
Compound 26 Biphenyl-4-yl, 4-oxo Anti-inflammatory (prodrug) −9.8 kcal/mol (CYP1A2) π-stacking (Phe125/Phe226)
PPOH Propargyloxyphenyl CYP epoxidation inhibitor IC₅₀ = 9 µM Covalent CYP binding
6-(Morpholin-4-yl)hexanoic acid Morpholine Skin penetration enhancer (ER = 15) N/A H-bond with ether oxygen
M(5) Naphthoquinolyl Antimalarial (glutathione reductase) Uncompetitive inhibition Acidic group interactions

Mechanistic and Structural Insights

  • Metabolic Activation: Compounds like Compound 26 rely on metabolic conversion to short-chain acids for activity, whereas the 2-cyanophenoxy group may resist such activation due to its stability .
  • Enzyme Binding: Aryl substituents (biphenyl, naphthoquinolyl) favor π-stacking, while polar groups (morpholine, cyano) engage in H-bonding or dipole interactions .
  • Bioisosteric Potential: The cyanophenoxy group’s electron-withdrawing nature could mimic tetrazoles in modulating acidity and bioavailability, as seen in M(5) derivatives .

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